molecular formula C17H16O2 B2609677 5-Benzyloxy-1-tetralone CAS No. 90401-60-8

5-Benzyloxy-1-tetralone

Cat. No. B2609677
CAS RN: 90401-60-8
M. Wt: 252.313
InChI Key: MIXYKCZHTSEKKW-UHFFFAOYSA-N
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Description

5-Benzyloxy-1-tetralone is a derivative of 1-tetralone . 1-Tetralone is a bicyclic aromatic hydrocarbon and a ketone. It can also be regarded as benzo-fused cyclohexanone . It is a colorless oil with a faint odor .


Synthesis Analysis

The synthesis of 1-tetralone derivatives involves key starting materials, namely 5-, 6- and 7-hydroxy-1-tetralone, which are synthesized from the corresponding methoxy-1-tetralone derivatives by reaction with aluminium chloride .


Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-1-tetralone is similar to that of 1-tetralone, which is a bicyclic aromatic hydrocarbon and a ketone . It can also be regarded as benzo-fused cyclohexanone .


Chemical Reactions Analysis

1-Tetralone undergoes various chemical reactions. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol promotes an intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides without additional catalysts or reagents .

Scientific Research Applications

Monoamine Oxidase Inhibition

5-Benzyloxy-1-tetralone: derivatives have been studied for their potential as monoamine oxidase (MAO) inhibitors . These inhibitors are significant in treating neuropsychiatric and neurodegenerative disorders such as depression and Parkinson’s disease. The derivatives show promise in inhibiting MAO-B isoform specifically, which is crucial for neurotransmitter metabolism.

Radiotracer Synthesis

The compound serves as a starting material in the synthesis of radiotracers like [18F]MC225 . These radiotracers are used in PET scans to measure P-glycoprotein function at the blood-brain barrier, which is important for understanding and treating neurological conditions like Alzheimer’s and Parkinson’s diseases.

Organic Synthesis

In organic chemistry, 5-Benzyloxy-1-tetralone is a valuable intermediate for constructing complex molecular architectures . It’s used in the synthesis of various heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is integral in medicinal chemistry for synthesizing therapeutic agents . It’s involved in creating derivatives that act against specific cancer cells, particularly in androgen receptor-dependent prostate cancer.

Biochemistry Research

In biochemistry, 5-Benzyloxy-1-tetralone is utilized to explore small molecule libraries for biological activities . It’s a key scaffold in the development of molecules with potential therapeutic applications, including antibiotics, antidepressants, and acetylcholinesterase inhibitors.

Safety and Hazards

The safety data sheet for 1-tetralone indicates that it is harmful if swallowed and toxic if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

1-Tetralone derivatives have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity . Potent compounds such as those reported here may act as leads for the future development of MAO-B specific inhibitors .

properties

IUPAC Name

5-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13/h1-3,5-8,11H,4,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXYKCZHTSEKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90401-60-8
Record name 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.1 g of t-butoxypotassium was added under ice cooling and nitrogen replacement to a 50 mL dimethylformamide solution of 4.0 g of 5-hydroxytetralone, and the system was stirred for 15 minutes at the same temperature, after which 3.2 mL of benzyl bromide was added, and the system was stirred for 2 hours at the same temperature. After the reaction, water was added, extraction was performed with ethyl acetate, and the organic layer was washed with saturated brine and dried with magnesium sulfate, then subjected to reduced-pressure solvent distillation, and the residue was refined by silica gel column chromatography (20% ethyl acetate/hexane) to obtain 6.3 g of 5-benzyloxytetralone (compound 2-7 in Table 3-1) in the form of a colorless solid.
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3.1 g
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4 g
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3.2 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 4.86 g of 5-hydroxy-1-tetralone in 50 ml of acetonitrile, 5.13 g of benzyl bromide and 6.22 g of potassium carbonate were added and the mixture was heated at reflux for 4 hours. The insoluble matter was removed by filtration and the filtrate was concentrated. The residue was purified by silica gel column chromatography to obtain 6.62 g of the desired compound as a pale yellow oily substance.
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4.86 g
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5.13 g
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6.22 g
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50 mL
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